

# A Comparative Guide to the Synthetic Routes of 2-Hydroxy-5-methylbenzophenone

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## Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzophenone

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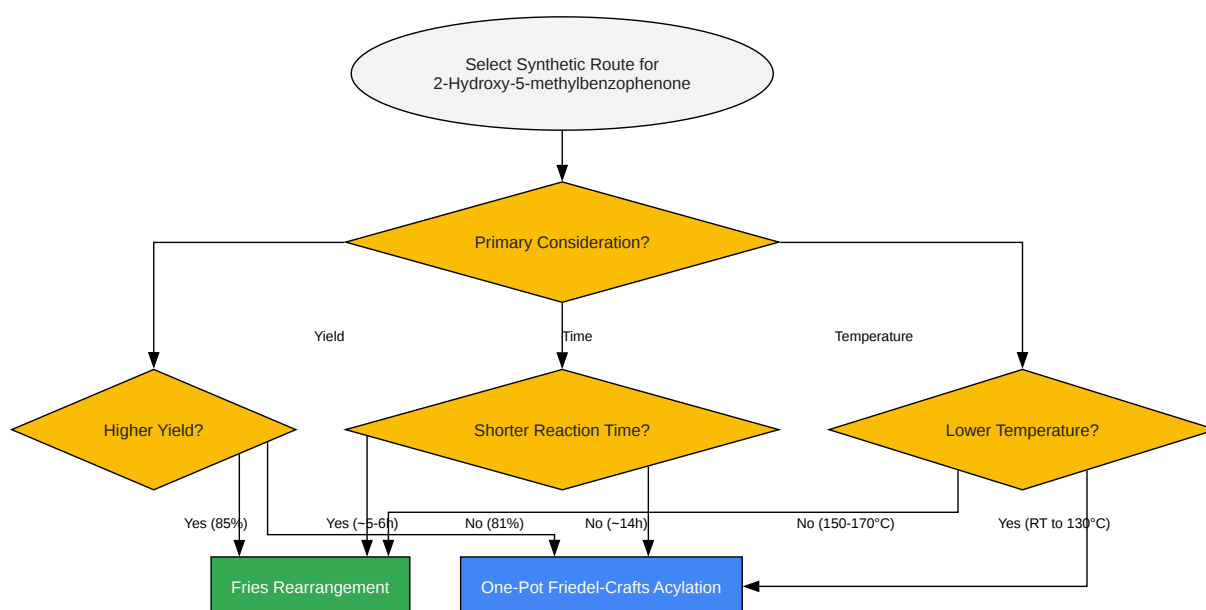
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. **2-Hydroxy-5-methylbenzophenone**, a valuable building block in the synthesis of various pharmaceuticals and UV stabilizers, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two prominent methods: a one-pot Friedel-Crafts acylation and a Fries rearrangement, supported by experimental data to inform your choice of synthetic strategy.

## At a Glance: Comparison of Synthetic Routes

Parameter	One-Pot Friedel-Crafts Acylation	Fries Rearrangement of Phenyl Benzoate Intermediate
Overall Yield	81% <a href="#">[1]</a>	85% <a href="#">[2]</a>
Starting Materials	p-Cresol, Benzoyl chloride	p-Cresol, Benzoyl chloride
Key Reagents	Dimethylcyclohexylamine, AlCl <sub>3</sub>	10% NaOH, Anhydrous AlCl <sub>3</sub>
Reaction Temperature	Room temperature to 130°C <a href="#">[1]</a>	150-170°C <a href="#">[2]</a>
Reaction Time	Approximately 14 hours <a href="#">[1]</a>	Approximately 5-6 hours (including ester formation) <a href="#">[2]</a>
Melting Point (°C)	Not specified in the protocol	81-83 <a href="#">[2]</a>

## Synthetic Pathway Overview

The selection of a synthetic route for **2-Hydroxy-5-methylbenzophenone** often depends on factors such as desired yield, available equipment, and time constraints. Below is a decision-making flowchart to aid in selecting the most suitable method.



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Caption: Decision tree for selecting a synthetic route.

## Experimental Protocols

## Route 1: One-Pot Friedel-Crafts Acylation

This method involves the direct acylation of p-cresol with benzoyl chloride in a one-pot procedure.

Procedure:

- In a suitable reaction vessel, 38 g (0.3 mol) of dimethylcyclohexylamine and 27 g (0.25 mol) of p-cresol are dissolved in 150 ml of chlorobenzene.[\[1\]](#)
- 35.1 g (0.25 mol) of benzoyl chloride is added dropwise over one hour, allowing the temperature to rise to 50°C.[\[1\]](#)
- After cooling to room temperature, the suspension is washed with 100 ml of water to remove dimethylcyclohexylamine hydrochloride.[\[1\]](#)
- The organic phase is separated and dried by partial distillation.[\[1\]](#)
- 33 g (0.25 mol) of aluminum trichloride is added portion-wise over 30 minutes at room temperature, with the temperature increasing to 50°C.[\[1\]](#)
- The reaction mixture is then heated to 130°C and stirred for approximately 10 hours, or until the evolution of HCl gas ceases.[\[1\]](#)
- After cooling to 60°C, the mixture is poured onto ice water.[\[1\]](#)
- The phases are separated, and the aqueous phase is extracted twice with chlorobenzene.[\[1\]](#)
- The combined organic phases are dried over magnesium sulfate and the solvent is evaporated to yield 43 g (81%) of **2-hydroxy-5-methylbenzophenone**.[\[1\]](#)

## Route 2: Fries Rearrangement

This two-step synthesis first involves the formation of a phenyl benzoate intermediate, which then undergoes a Fries rearrangement to yield the final product.[\[2\]](#)

Step 1: Synthesis of 4-methylphenyl benzoate

- p-Cresol (1 equivalent) is reacted with benzoyl chloride (1 equivalent) in the presence of 10% sodium hydroxide.[2]
- This reaction yields the intermediate ester, 4-methylphenyl benzoate, with a reported yield of 90%.[2]

#### Step 2: Fries Rearrangement

- The 4-methylphenyl benzoate intermediate (0.001 mol) is treated with anhydrous aluminum chloride (0.002 mol) as a catalyst.[2]
- The mixture is heated without a solvent at 150-170°C for 2-3 hours.[2]
- After cooling to room temperature, the reaction is quenched with 6N HCl in ice water.[2]
- The resulting solid is filtered and recrystallized from methanol to give (2-hydroxy-5-methylphenyl)phenyl methanone.[2]
- The reported yield for this step is 85%.[2]

## Concluding Remarks

Both the one-pot Friedel-Crafts acylation and the Fries rearrangement offer effective means to synthesize **2-Hydroxy-5-methylbenzophenone**. The Fries rearrangement provides a slightly higher overall yield and a shorter reaction time.[2] However, it requires higher reaction temperatures and is a two-step process. The one-pot Friedel-Crafts acylation, while having a slightly lower yield and longer reaction time, proceeds at a lower maximum temperature and simplifies the workflow into a single procedure.[1] The choice between these routes will ultimately depend on the specific requirements and resource availability of the laboratory.

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## References

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- To cite this document: BenchChem. [A Comparative Guide to the Synthetic Routes of 2-Hydroxy-5-methylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072208#comparing-synthetic-routes-for-2-hydroxy-5-methylbenzophenone]

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